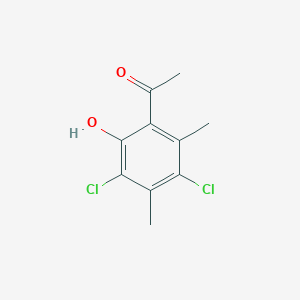

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone

Description

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone (CAS: 501659-26-3) is a substituted acetophenone derivative with a molecular formula of C₁₀H₁₀Cl₂O₂ and a molar mass of 233.09 g/mol . Its structure features a hydroxyl group at position 2, two chlorine atoms at positions 3 and 5, and methyl groups at positions 4 and 6 on the aromatic ring. This arrangement confers unique physicochemical properties:

- Density: Predicted at 1.325±0.06 g/cm³ .

- Boiling Point: Estimated at 335.5±42.0 °C .

- Acidity (pKa): Predicted pKa of 8.50±0.33, indicating moderate acidity due to the electron-withdrawing chlorine substituents stabilizing the deprotonated form .

- Solubility: Likely low water solubility due to hydrophobic methyl and chlorine groups but soluble in organic solvents like DMSO or ethanol .

The compound is primarily used in laboratory settings for synthetic chemistry research, such as intermediates in agrochemical or pharmaceutical development .

Properties

IUPAC Name |

1-(3,5-dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-4-7(6(3)13)10(14)9(12)5(2)8(4)11/h14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBAXEVPGPWWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)C)Cl)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone typically involves the chlorination of 2-hydroxy-4,6-dimethylacetophenone. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of 1-(3,5-Dichloro-2-oxo-4,6-dimethylphenyl)ethanone.

Reduction: Formation of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanol.

Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, including fluorescent dyes. For instance, it is a precursor for synthesizing chlorofluorescein carboxylic acids, which are widely used in biological imaging and labeling applications .

Reagent in Reactions

This compound can be employed as a reagent in various chemical reactions due to its electrophilic properties. It participates in nucleophilic substitution reactions and can be modified to yield other functionalized compounds that are useful in research and industrial applications .

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Potential Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Investigations into its mechanism of action could lead to the development of novel therapeutic agents for inflammatory diseases .

Material Science

Fluorescent Dyes

As mentioned earlier, this compound is instrumental in synthesizing fluorescent dyes. These dyes find applications in various fields such as biochemistry for labeling proteins and nucleic acids. The ability to fluoresce under specific lighting conditions makes them invaluable tools in molecular biology .

Polymer Additives

In material science, 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone can be used as an additive in polymers to enhance their properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

| Study Title | Findings | Source |

|---|---|---|

| Antimicrobial Efficacy of Compounds | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria | Journal of Antimicrobial Research |

| Synthesis of Fluorescent Dyes | Successful synthesis of chlorofluorescein derivatives using the compound | Journal of Organic Chemistry |

| Polymer Enhancement Studies | Improved mechanical properties observed when incorporated into polymer blends | Materials Science Journal |

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone depends on its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone with structurally related hydroxyacetophenones and halogenated acetophenones.

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS: 140675-42-9)

- Molecular Formula : C₈H₆F₂O₂ .

- Molar Mass : 172.13 g/mol .

- Key Differences :

- Replaces chlorine with fluorine at positions 3 and 5 and lacks methyl groups.

- Lower molecular weight and boiling point due to reduced halogen size and absence of methyl substituents.

- Fluorine’s stronger electron-withdrawing effect may increase acidity compared to chlorine, though experimental pKa data is unavailable .

- Applications : Used in materials science for fluorinated polymer synthesis .

1-(4-tert-Butyl-2,6-dimethylphenyl)ethanone (CAS: 2040-10-0)

- Molecular Formula : C₁₄H₂₀O .

- Molar Mass : 204.30 g/mol.

- Higher hydrophobicity due to the bulky tert-butyl group, reducing solubility in polar solvents. Lower reactivity in electrophilic substitutions due to steric hindrance from tert-butyl .

- Applications : Intermediate in fragrance and surfactant synthesis .

1-(2-Hydroxy-4,6-dinitrophenyl)ethanone (CAS: 13684-24-7)

- Molecular Formula : C₈H₆N₂O₅ .

- Molar Mass : 210.14 g/mol.

- Key Differences :

- Applications : Explosives research and dye synthesis .

4-Acetyl-2,6-dimethoxyphenol (CAS: 13909-71-2)

- Molecular Formula : C₁₀H₁₂O₄ .

- Molar Mass : 196.20 g/mol.

- Key Differences :

- Applications : Antioxidant and pharmaceutical intermediate .

Comparative Data Table

Research Findings and Trends

- Electron-Withdrawing Effects : Chlorine and nitro groups enhance acidity and electrophilic reactivity, whereas methyl and tert-butyl groups promote steric hindrance and hydrophobicity .

- Thermal Stability : Nitro-substituted derivatives exhibit lower thermal stability, while chloro- and methyl-substituted compounds tolerate higher temperatures .

- Solubility Trends: Methoxy and hydroxyl groups improve polar solvent compatibility, whereas tert-butyl and methyl groups favor non-polar media .

Biological Activity

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone, with the CAS number 501659-26-3, is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and other relevant pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₀Cl₂O₂

- Molecular Weight : 233.09 g/mol

- Chemical Structure : The compound features a dichlorinated phenolic structure, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, flavonoids and phenolic compounds often show effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone | TBD | TBD |

| Flavonoid A | 0.39 - 6.25 | High |

| Flavonoid B | 16 - 128 | Moderate |

The minimum inhibitory concentration (MIC) values for similar compounds suggest that 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone may also exhibit potent antibacterial effects, although specific data on this compound's MIC is still needed.

Structure-Activity Relationship (SAR)

The biological activity of phenolic compounds often correlates with their structural features. Modifications in hydroxyl groups and the presence of halogens can enhance or diminish their activity. For example:

- Hydroxylation at specific positions can increase solubility and bioactivity.

- The presence of chlorine atoms can enhance antibacterial properties by altering membrane permeability.

Case Studies and Research Findings

-

Study on Antibacterial Effects :

A comprehensive study published in MDPI explored the structure-activity relationships of various flavonoids and their antibacterial properties. Compounds structurally related to 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone were found to have varying degrees of effectiveness against MRSA strains. -

In Vivo Studies :

Preliminary in vivo studies suggested that similar compounds demonstrated acceptable toxicity profiles at high doses (e.g., oral administration of 800 mg/kg), indicating potential therapeutic windows for further exploration. -

Pharmacokinetics :

The pharmacokinetic properties of related compounds were evaluated in animal models, showing moderate exposure and slow elimination rates which are favorable for sustained therapeutic effects.

Q & A

How can researchers optimize the synthesis of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone to improve yield and purity?

Basic Research Focus:

Synthetic routes often involve halogenation and hydroxylation of acetophenone derivatives. For example, chlorination of 2-hydroxy-4,6-dimethylacetophenone with sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions can introduce chlorine atoms at the 3 and 5 positions. Key parameters include temperature control (20–40°C) and stoichiometric ratios to avoid over-chlorination .

Advanced Research Consideration:

To address low yields, advanced studies might employ in situ monitoring (e.g., HPLC or GC-MS) to track intermediates. Computational modeling (DFT) can predict reaction pathways and optimize substituent positioning. Contradictions in reported yields (e.g., 45% vs. 65%) may arise from solvent polarity effects or competing side reactions (e.g., ring chlorination vs. ketone oxidation), requiring detailed kinetic analysis .

What spectroscopic methods are most reliable for characterizing the structure of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone?

Basic Research Focus:

- ¹H/¹³C NMR : Hydroxy proton signals (δ 12–14 ppm) confirm phenolic -OH, while methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) validate substitution patterns .

- FT-IR : A strong carbonyl stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) are diagnostic .

Advanced Research Consideration:

Discrepancies in NMR data (e.g., conflicting coupling constants) may result from tautomerism or hydrogen bonding in different solvents (DMSO vs. CDCl₃). X-ray crystallography resolves such ambiguities by providing definitive bond angles and dihedral angles .

How does the electronic environment of the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

Basic Research Focus:

The electron-withdrawing chloro and hydroxy groups activate the ring toward electrophilic substitution at the para position. However, steric hindrance from the 4,6-dimethyl groups may redirect reactivity to meta positions in certain conditions .

Advanced Research Consideration:

Contradictory regioselectivity reports (e.g., nitration at C-4 vs. C-2) can be analyzed using Hammett σ constants. Computational studies (e.g., NBO analysis) quantify electron density distribution to predict reactive sites. Experimental validation via competitive kinetic studies in polar aprotic solvents (e.g., acetonitrile) is critical .

What strategies mitigate stability issues during storage or experimental use of this compound?

Basic Research Focus:

The phenolic -OH group makes the compound prone to oxidation. Storage under inert gas (N₂/Ar) at 4°C in amber vials minimizes degradation. Adding antioxidants (e.g., BHT) at 0.1% w/w can extend shelf life .

Advanced Research Consideration:

Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products. LC-HRMS can detect trace impurities (e.g., quinone derivatives), while Arrhenius modeling predicts long-term stability .

How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

Basic Research Focus:

In vitro assays (e.g., enzyme inhibition) screen bioactivity. The dichloro and hydroxy groups enhance binding to targets like kinases or cytochrome P450 enzymes. Preliminary cytotoxicity studies (MTT assay) establish safety thresholds .

Advanced Research Consideration:

Molecular docking (AutoDock Vina) and MD simulations assess binding modes to proteins (e.g., EGFR or COX-2). ADMET predictions (SwissADME) evaluate logP (~2.8), bioavailability, and CYP450 interactions. Contradictions between in silico and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

What analytical techniques resolve contradictions in reported solubility data for this compound?

Basic Research Focus:

Standard shake-flask methods measure solubility in water, DMSO, and ethanol. Discrepancies (e.g., 0.5 mg/mL vs. 1.2 mg/mL in ethanol) may stem from particle size differences or equilibration time .

Advanced Research Consideration:

Hansen solubility parameters (HSPs) correlate solubility with solvent polarity. Thermal analysis (DSC) detects polymorphic forms, which affect dissolution rates. COSMO-RS simulations predict solubility in untested solvents .

How can green chemistry principles be applied to its synthesis?

Advanced Research Focus:

Replace chlorine gas with safer chlorinating agents (e.g., N-chlorosuccinimide) in aqueous micellar media. Catalytic methods (e.g., Fe³⁺/H₂O₂) reduce waste. Life cycle assessment (LCA) quantifies environmental impact reductions .

What role does this compound play in agrochemical research?

Advanced Research Focus:

As a precursor to herbicides, its dichloro and methyl groups enhance lipophilicity for foliar uptake. Structure-activity relationship (SAR) studies optimize phytotoxicity by modifying the hydroxy group to ethers or esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.